molecular formula C18H16ClN3O4 B12125648 Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Cat. No.: B12125648
M. Wt: 373.8 g/mol
InChI Key: JDIYLHIZSFZMQL-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with an ethyl ester, a carbamoyl group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized with o-phenylenediamine to yield the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The process is designed to be scalable and cost-effective while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
  • Ethyl 1-[(4-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
  • Methyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles .

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-2,4-dihydroquinoxaline-2-carboxylate

InChI

InChI=1S/C18H16ClN3O4/c1-2-26-17(24)15-16(23)21-13-8-3-4-9-14(13)22(15)18(25)20-12-7-5-6-11(19)10-12/h3-10,15H,2H2,1H3,(H,20,25)(H,21,23)

InChI Key

JDIYLHIZSFZMQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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